2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound belongs to the pyrazolo[1,5-a]pyrazin-4(5H)-one family, a class of heterocyclic systems known for their diverse pharmacological and material science applications. The structure features a pyrazolo[1,5-a]pyrazine core substituted with a 2-butoxyphenyl group at position 2 and a (5-methyl-2-(p-tolyl)oxazol-4-yl)methyl moiety at position 3. Although direct data on this compound’s synthesis or activity are absent in the provided evidence, its structural analogs (e.g., pyrazolo[1,5-a]pyrazinones with fluorophenyl or morpholine substituents) suggest utility in kinase inhibition or antimicrobial applications .
Properties
CAS No. |
1357740-61-4 |
|---|---|
Molecular Formula |
C28H28N4O3 |
Molecular Weight |
468.557 |
IUPAC Name |
2-(2-butoxyphenyl)-5-[[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one |
InChI |
InChI=1S/C28H28N4O3/c1-4-5-16-34-26-9-7-6-8-22(26)23-17-25-28(33)31(14-15-32(25)30-23)18-24-20(3)35-27(29-24)21-12-10-19(2)11-13-21/h6-15,17H,4-5,16,18H2,1-3H3 |
InChI Key |
PJKIFUGWWAKTQN-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=CC=C1C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=C(C=C5)C)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a synthetic compound with a complex molecular structure characterized by a pyrazolo[1,5-a]pyrazine core. This compound has garnered attention in recent years due to its potential biological activities, particularly in pharmacological applications.
Molecular Characteristics
- Molecular Formula : C28H28N4O3
- Molecular Weight : 468.557 g/mol
- Purity : Typically around 95% .
Pharmacological Potential
Research indicates that pyrazole derivatives, including the compound , exhibit a wide range of biological activities. These include:
- Anti-inflammatory Effects : Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation. For instance, the well-known drug celecoxib is a selective COX-2 inhibitor derived from pyrazole .
- Antitumor Activity : Some pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Studies suggest that modifications in the pyrazole structure can enhance its antitumor properties .
- Antimicrobial Properties : Research has shown that certain pyrazole derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibiotic agents .
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Pathways : Similar to other pyrazole derivatives, this compound may inhibit specific enzymes involved in inflammatory pathways.
- Interaction with Receptors : Pyrazole compounds often interact with various receptors in the body, influencing physiological responses such as pain and inflammation.
- Modulation of Cell Signaling : The compound may affect cell signaling pathways that are crucial for cell proliferation and survival, particularly in cancer cells.
Case Study 1: Anti-inflammatory Activity
A study investigating the anti-inflammatory effects of pyrazole derivatives found that compounds with similar structures to this compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests potential therapeutic applications in treating inflammatory diseases .
Case Study 2: Anticancer Properties
Another research article reported on the synthesis and evaluation of various pyrazole derivatives against human cancer cell lines. The study highlighted that certain modifications led to increased cytotoxicity and apoptosis induction in cancer cells, indicating that this compound could be further explored for anticancer applications .
Comparative Analysis of Pyrazole Derivatives
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Celecoxib | Anti-inflammatory | COX inhibition |
| Phenylbutazone | Anti-inflammatory | COX inhibition |
| Rimonabant | Antagonist (CB1 receptor) | Cannabinoid receptor modulation |
| This compound | Potential anti-inflammatory and anticancer | Enzyme inhibition and receptor interaction |
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(2-butoxyphenyl)-5-((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step reactions that integrate various functional groups. Key steps in the synthesis may include:
- Formation of the Pyrazolo Framework : The pyrazolo core is synthesized through cyclization reactions involving appropriate precursors and catalysts.
- Introduction of Functional Groups : Reagents are selected to introduce butoxy and methyl groups at specific positions, enhancing the compound's reactivity and biological activity.
- Characterization : The structure is confirmed using spectroscopic techniques such as NMR and X-ray crystallography, which provide insights into bond lengths, angles, and overall conformation.
Pharmacological Properties
Research indicates that compounds in the pyrazolo class exhibit diverse biological activities, including:
- Anti-inflammatory Effects : Studies have shown that pyrazolo derivatives can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
- Anticancer Activity : Preliminary data suggest that this compound may induce apoptosis in cancer cells through various mechanisms, including inhibition of specific kinases involved in cell proliferation.
Table 2: Biological Activities Overview
| Activity Type | Observed Effects | References |
|---|---|---|
| Anti-inflammatory | Inhibition of cytokines | |
| Anticancer | Induction of apoptosis | |
| Enzyme Inhibition | Targeting specific kinases |
Case Studies and Research Findings
Several studies have investigated the applications of pyrazolo derivatives similar to This compound :
- Study on Anti-inflammatory Properties : A study demonstrated that a related pyrazolo compound reduced inflammation in animal models by downregulating TNF-alpha levels. Reference:
- Anticancer Research : Another research effort highlighted the potential of pyrazolo derivatives in inhibiting tumor growth in vitro and in vivo by targeting the PI3K/Akt signaling pathway. Reference:
- Mechanistic Insights : Investigations into the molecular mechanisms revealed that these compounds could modulate gene expression related to apoptosis and cell cycle control. Reference:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Key structural variations among pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives influence solubility, bioavailability, and target affinity:
*Calculated based on substituents; †Direct data unavailable in evidence.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
